3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid
Description
Systematic Nomenclature and Structural Characterization
IUPAC Nomenclature and Isomeric Considerations
The IUPAC name 3-[4-methoxy-3-(trifluoromethoxy)phenyl]propionic acid is derived from its parent structure, propionic acid, with substituents on the phenyl ring. The numbering prioritizes the carboxylic acid group, assigning the lowest possible numbers to substituents. The methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups occupy positions 4 and 3, respectively, on the phenyl ring, leaving no ambiguity in isomerism due to the fixed substituent positions.
Key Nomenclature Features :
- Parent chain : Propionic acid (three-carbon chain with a terminal carboxylic acid group).
- Substituents :
- 4-Methoxy : Methoxy group at position 4 of the phenyl ring.
- 3-(Trifluoromethoxy) : Trifluoromethoxy group at position 3 of the phenyl ring.
Isomeric Considerations
The compound is non-isomeric due to the rigid positioning of substituents. No geometric or stereoisomerism is possible because the substituents are fixed on the aromatic ring, and the propionic acid chain lacks stereogenic centers.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₁H₁₁F₃O₄ , with a molecular weight of 264.2 g/mol . The formula accounts for:
- Carbon (C₁₁) : 11 atoms from the phenyl ring, propionic acid chain, and methoxy groups.
- Hydrogen (H₁₁) : 11 atoms distributed across the propionic acid chain and aromatic ring.
- Fluorine (F₃) : Three fluorine atoms in the trifluoromethoxy group.
- Oxygen (O₄) : Four oxygen atoms from the carboxylic acid, methoxy, and trifluoromethoxy groups.
Comparative Molecular Weight Analysis
X-ray Crystallographic Studies and Conformational Analysis
While direct X-ray crystallographic data for this compound are not publicly available, structural insights can be inferred from related compounds. For example, Mosher's salt derivatives , which include trifluoromethoxy-substituted phenyl groups, exhibit hydrogen bonding between the carboxylic acid and amine groups, stabilizing crystalline conformations.
Conformational Features :
- Carboxylic acid : Likely participates in intermolecular hydrogen bonding, influencing crystal packing.
- Trifluoromethoxy group : Bulky and electron-withdrawing, potentially causing steric hindrance and directing substituent orientation.
- Methoxy group : Electron-donating, enhancing solubility in polar solvents.
Comparative Structural Analysis with Related Phenylpropionic Acid Derivatives
This compound belongs to a class of fluorinated phenylpropionic acids with diverse substituents. Below is a structural comparison with similar compounds:
Substituent Position and Functional Group Effects
Electronic and Steric Effects
The trifluoromethoxy group at position 3 and methoxy group at position 4 create a balance between electronic withdrawal and donation. This combination:
- Withdraws electrons via the trifluoromethoxy group, increasing the acidity of the carboxylic acid.
- Donates electrons via the methoxy group, improving solubility in polar solvents.
- Introduces steric bulk , limiting rotational freedom around the phenyl ring.
For comparison, 3-[3-(trifluoromethoxy)phenyl]propanoic acid lacks the methoxy group, resulting in lower solubility and higher acidity.
Properties
IUPAC Name |
3-[4-methoxy-3-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O4/c1-17-8-4-2-7(3-5-10(15)16)6-9(8)18-11(12,13)14/h2,4,6H,3,5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALLMZMEZXJMBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenated Aromatic Intermediates and Grignard Reagents
A common approach involves preparing halo-substituted trifluoromethoxybenzenes, which serve as precursors for further functionalization.
- Halogenation of benzotrifluoride derivatives yields isomeric mixtures rich in meta-substituted halobenzotrifluorides (~96% meta isomer) due to the directing effects of the trifluoromethyl group.
- These halogenated intermediates are converted into Grignard reagents by reaction with magnesium metal in dry tetrahydrofuran (THF) under nitrogen atmosphere, often catalyzed by iodine or ethylene dibromide to facilitate the formation of the organomagnesium species.
- The Grignard reagent is then reacted with ketene or ketene equivalents in hydrocarbon solvents with transition metal ligand complexes (e.g., iron ligands) at low temperatures (0 to -10 °C) to form trifluoromethyl-substituted acetophenone derivatives with good yields (75–85%).
Conversion to Propionic Acid Derivatives
The acetophenone intermediates can be further transformed into propionic acid derivatives via:
- Oximation with hydroxylamine salts to form oxime intermediates.
- Subsequent hydrolysis or rearrangement steps to yield the corresponding propionic acid.
- Alternatively, direct alkylation of substituted benzoic acid derivatives or ester intermediates with suitable alkyl halides under basic conditions can be employed to install the propionic acid side chain.
Protection and Deprotection Strategies
- Hydroxyl groups on the aromatic ring or intermediates are often protected to prevent side reactions during multi-step synthesis. For example, protection with 2,2,2-trichloroethyl chloroformate (TrocCl) has been used.
- After key transformations, saponification or acidic deprotection steps are performed to regenerate the free acid functionality or hydroxyl groups.
Crystallization and Purification
- Final products are purified by crystallization using solvents such as cyclopentane, cyclohexane, ethyl acetate, or toluene to achieve high purity (often >95%).
- Careful control of temperature during crystallization (e.g., cooling to 0–5 °C) and seeding with pure crystals improves yield and purity.
Representative Synthetic Route Summary
| Step | Reaction Type | Conditions / Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Halogenation of benzotrifluoride | Controlled halogenation to yield meta-bromo isomer | N/A | Meta isomer ~96% favored |
| 2 | Grignard formation | Mg turnings, dry THF, catalytic iodine, 40–50 °C | N/A | Formation confirmed by gas-liquid chromatography (GLC) |
| 3 | Reaction with ketene | Ketene in aromatic hydrocarbon, Fe ligand catalyst, 0 to -10 °C | 75–85 | Forms trifluoromethyl acetophenone |
| 4 | Oximation | Hydroxylamine hydrochloride, NaOH, 40–45 °C | 80–85 | Forms acetophenone oxime |
| 5 | Hydrolysis / saponification | Acid or base treatment | Variable | Converts oxime to propionic acid derivative |
| 6 | Protection / deprotection | TrocCl protection, saponification | 80–95 | Protects hydroxyl groups during synthesis |
| 7 | Purification | Crystallization in cycloalkane solvents | N/A | Achieves high purity |
Research Findings and Optimization
- Optimization of halogenation improves the meta-isomer ratio, which is critical for the subsequent Grignard reaction and overall yield.
- Use of catalytic transition metal ligands during ketene addition enhances selectivity and yield of the acetophenone intermediate.
- Protection of hydroxyl groups prevents self-condensation and side reactions, improving overall synthetic efficiency.
- Multi-step synthesis routes have been developed to provide good to excellent yields (typically 75–95%) of target propionic acid derivatives with high purity.
- Analytical techniques such as gas-liquid chromatography and crystallization monitoring are essential for confirming reaction completion and product purity.
Scientific Research Applications
3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence biochemical pathways related to inflammation, microbial growth, or other physiological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propionic Acid
- Substituents : 4-ethoxy (-OCH₂CH₃), 3-trifluoromethyl (-CF₃).
- Molecular Weight : 262.23 g/mol .
- The -CF₃ group is more electron-withdrawing than -OCF₃, altering the compound’s acidity (pKa) and reactivity.
- Applications : Used as an intermediate in organic synthesis due to its stability under acidic conditions .
3-(3,4-Dimethoxyphenyl)propionic Acid
- Substituents : 3-methoxy (-OCH₃), 4-methoxy (-OCH₃).
- Molecular Weight : 210.23 g/mol .
- Key Differences :
- Dual methoxy groups provide strong electron-donating effects, increasing the compound’s solubility in polar solvents.
- Lacks fluorine atoms, resulting in lower metabolic stability compared to fluorinated analogs.
- Applications : Studied for antioxidant properties in pharmacological research .
Functional Group Modifications
3-Amino-3-(4-methoxyphenyl)propionic Acid
- Substituents: Amino (-NH₂) group on the propionic chain, 4-methoxy (-OCH₃) on the phenyl ring.
- Molecular Weight : 225.24 g/mol (estimated).
- Key Differences: The amino group introduces basicity, altering solubility and enabling zwitterionic formation. Reduced acidity compared to carboxylic acid derivatives, affecting bioavailability .
- Applications : Investigated as a building block for peptide-mimetic drugs .
2-Amino-3-(4-trifluoromethoxy-phenyl)propanoic Acid
- Substituents: Amino (-NH₂) on the α-carbon, 4-trifluoromethoxy (-OCF₃) on the phenyl ring.
- Molecular Weight : 249.19 g/mol .
- Key Differences: Structural similarity to phenylalanine, with enhanced lipophilicity due to -OCF₃. Potential use in designing fluorinated amino acids for protein engineering .
Comparative Data Table
Research Findings and Implications
Q & A
Q. What are the established synthetic routes for 3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via catalytic hydrogenation of its unsaturated precursor (e.g., 3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propenoic acid) using palladium on charcoal (Pd/C) under H₂ gas. Optimization involves adjusting catalyst loading (typically 5–10 wt%), hydrogen pressure (1–3 atm), and solvent selection (e.g., ethanol or ethyl acetate). Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC to minimize over-reduction byproducts .
Q. How is the compound characterized to confirm its structural identity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should confirm the presence of the methoxy (–OCH₃) and trifluoromethoxy (–OCF₃) groups. For example, the trifluoromethoxy group exhibits distinct ¹⁹F NMR signals near −58 ppm .
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can verify the molecular ion ([M+H]⁺ or [M−H]⁻) and fragmentation patterns. Reference data from NIST libraries (e.g., β-(4-Hydroxy-3-methoxyphenyl)propionic acid, CAS 1135-23-5) provide benchmarks for spectral interpretation .
- High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase C18 columns with UV detection at 254 nm, using acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in environmental persistence data for this compound?
Methodological Answer: Discrepancies in environmental half-life studies may arise from varying experimental conditions (e.g., pH, temperature, microbial activity). To address this:
- Conduct controlled biodegradation assays under standardized OECD 301 guidelines.
- Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify degradation products, such as 4-methoxy-3-(trifluoromethoxy)benzoic acid, which indicate metabolic pathways .
- Compare results with structurally related perfluoroalkyl acids (e.g., perfluorobutane sulfonic acid) to identify shared degradation mechanisms .
Q. What experimental strategies are recommended to elucidate the compound’s mechanism of action in pharmacological studies?
Methodological Answer:
- Enzyme Inhibition Assays: Screen against target enzymes (e.g., cyclooxygenase-2 or lipoxygenase) using fluorescence-based kinetic assays. The methoxy and trifluoromethoxy groups may influence binding affinity via hydrophobic interactions or halogen bonding .
- Molecular Dynamics (MD) Simulations: Model the compound’s interaction with enzyme active sites, focusing on the trifluoromethoxy group’s conformational flexibility and electrostatic potential .
- Metabolite Profiling: Use in vitro hepatic microsomal models (e.g., human S9 fractions) to identify phase I/II metabolites, such as hydroxylated or glucuronidated derivatives .
Q. How can researchers distinguish between structural isomers in complex mixtures using spectroscopic methods?
Methodological Answer:
- 2D NMR Techniques: Utilize HSQC (Heteronuclear Single Quantum Coherence) and COSY (Correlation Spectroscopy) to resolve overlapping signals from isomers. For example, the coupling patterns of aromatic protons differ between para- and meta-substituted phenyl groups .
- Gas Chromatography-Mass Spectrometry (GC-MS): Derivatize the compound (e.g., trimethylsilylation) to enhance volatility and separation of isomers. Compare retention indices with reference standards .
- Infrared (IR) Spectroscopy: Analyze carbonyl stretching frequencies (1700–1750 cm⁻¹) and trifluoromethoxy C–F vibrations (1250–1350 cm⁻¹) to differentiate substituent positions .
Data Analysis and Interpretation
Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies?
Methodological Answer:
- Probit or Log-Logistic Models: Fit dose-response curves to calculate EC₅₀ values using software like R (drc package) or GraphPad Prism.
- Principal Component Analysis (PCA): Reduce dimensionality in multi-endpoint datasets (e.g., oxidative stress markers, cytotoxicity) to identify dominant toxicity pathways .
- Benchmark Dose (BMD) Modeling: Estimate safe exposure levels by integrating uncertainty factors derived from in vivo/in vitro extrapolation (IVIVE) .
Environmental and Biological Fate
Q. How can bioaccumulation potential be assessed for this compound in aquatic ecosystems?
Methodological Answer:
- Bioconcentration Factor (BCF) Studies: Expose model organisms (e.g., zebrafish) to radiolabeled compound (¹⁴C or ¹⁹F) and measure tissue concentrations over time.
- QSAR Modeling: Use quantitative structure-activity relationship models (e.g., EPI Suite) to predict log Kow (octanol-water partition coefficient), which correlates with bioaccumulation .
- Trophic Transfer Studies: Analyze compound levels in predator-prey pairs (e.g., algae → daphnia → fish) to assess biomagnification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
